Kobusin
Kobusin
Demethoxyaschantin is a member of the class of furofurans that is tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-1,3-benzodioxole carrying an additional 3,4-dimethoxyphenyl substituent at position 4. It has a role as a plant metabolite. It is a furofuran, a lignan, a dimethoxybenzene and a member of benzodioxoles.
Kobusin is a natural product found in Raulinoa echinata, Pandanus odoratissimus, and other organisms with data available.
Kobusin is a natural product found in Raulinoa echinata, Pandanus odoratissimus, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
36150-23-9
VCID:
VC21070499
InChI:
InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20+,21+/m0/s1
SMILES:
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC
Molecular Formula:
C21H22O6
Molecular Weight:
370.4 g/mol
Kobusin
CAS No.: 36150-23-9
Cat. No.: VC21070499
Molecular Formula: C21H22O6
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Demethoxyaschantin is a member of the class of furofurans that is tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-1,3-benzodioxole carrying an additional 3,4-dimethoxyphenyl substituent at position 4. It has a role as a plant metabolite. It is a furofuran, a lignan, a dimethoxybenzene and a member of benzodioxoles. Kobusin is a natural product found in Raulinoa echinata, Pandanus odoratissimus, and other organisms with data available. |
|---|---|
| CAS No. | 36150-23-9 |
| Molecular Formula | C21H22O6 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 5-[(3S,3aR,6S,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole |
| Standard InChI | InChI=1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20+,21+/m0/s1 |
| Standard InChI Key | AWOGQCSIVCQXBT-VUEDXXQZSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)OC |
| SMILES | COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)OC |
| Appearance | Powder |
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